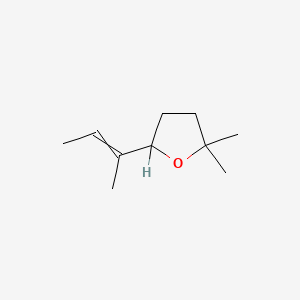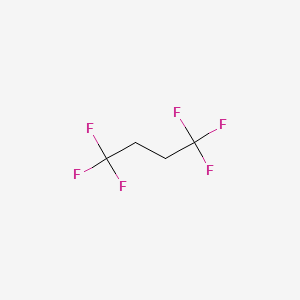
1,1,1,4,4,4-六氟丁烷
概述
描述
1,1,1,4,4,4-Hexafluorobutane is a highly fluorinated hydrocarbon with the molecular formula C4H4F6. It is known for its unique chemical properties, including high thermal stability and low reactivity under standard conditions. This compound is used in various industrial applications due to its stability and inertness .
科学研究应用
1,1,1,4,4,4-Hexafluorobutane has several applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its inertness and stability.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and related compounds are studied for potential use in drug delivery systems and as imaging agents.
Industry: It is used in the production of fluorinated polymers and as a blowing agent in the manufacture of foams. Its high thermal stability makes it suitable for use in high-temperature applications.
作用机制
Target of Action
1,1,1,4,4,4-Hexafluorobutane is a highly fluorinated hydrocarbon
Pharmacokinetics
Its physical properties such as melting point (-53°c), boiling point (24-25°c), and density (137 g/cm³) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It has been suggested as a promising low-global-warming-potential (gwp) refrigerant, ideal for spray cooling systems in the thermal management of electronic components .
Action Environment
The action of 1,1,1,4,4,4-Hexafluorobutane can be influenced by environmental factors such as temperature and pressure . For instance, increasing the ambient temperature or pressure corresponds to an increase in the droplet equilibrium temperature . The promoting effect of increasing the ambient temperature on droplet evaporation will be weakened in high-pressure cases .
生化分析
Biochemical Properties
1,1,1,4,4,4-Hexafluorobutane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions can vary, but they often involve the binding of 1,1,1,4,4,4-Hexafluorobutane to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of 1,1,1,4,4,4-Hexafluorobutane on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1,1,1,4,4,4-Hexafluorobutane has been shown to alter the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, it can disrupt cellular metabolism by inhibiting key enzymes involved in energy production, leading to reduced cellular ATP levels .
Molecular Mechanism
At the molecular level, 1,1,1,4,4,4-Hexafluorobutane exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, 1,1,1,4,4,4-Hexafluorobutane can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, leading to reduced metabolism of certain substrates . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1,1,1,4,4,4-Hexafluorobutane can change over time in laboratory settings. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to high temperatures or reactive chemicals. Long-term exposure to 1,1,1,4,4,4-Hexafluorobutane in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,1,1,4,4,4-Hexafluorobutane vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects. At higher doses, it can cause toxic or adverse effects, such as liver damage, oxidative stress, and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .
Metabolic Pathways
1,1,1,4,4,4-Hexafluorobutane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,1,1,4,4,4-Hexafluorobutane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of 1,1,1,4,4,4-Hexafluorobutane can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 1,1,1,4,4,4-Hexafluorobutane can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes .
准备方法
1,1,1,4,4,4-Hexafluorobutane can be synthesized through several methods. One common approach involves the fluorination of suitable precursors. For instance, hexafluoro-2-butyne can be used as a starting material, which undergoes a series of reactions to yield 1,1,1,4,4,4-hexafluorobutane . Industrial production often involves multi-step processes, including the reaction of hexachloro-2-butene with hydrogen fluoride in the presence of a catalyst . The reaction conditions typically include high temperatures and pressures to ensure complete fluorination and high yield.
化学反应分析
1,1,1,4,4,4-Hexafluorobutane is relatively inert, but it can undergo specific reactions under controlled conditions. Some of the notable reactions include:
Substitution Reactions: It can participate in halogenation reactions where hydrogen atoms are replaced by halogen atoms.
Cyclization and Polymerization: At high temperatures, such as 1073 K, it can undergo cyclization and polymerization reactions, leading to the formation of complex products.
Common reagents used in these reactions include halogenating agents like bromine and bases such as potassium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1,1,1,4,4,4-Hexafluorobutane can be compared with other fluorinated hydrocarbons such as:
Hexafluoro-2-butene: This compound is an unsaturated hydrocarbon with similar fluorination but different reactivity due to the presence of double bonds.
1,1,1,3,3,3-Hexafluoropropane: Another fluorinated hydrocarbon with similar properties but a different molecular structure, leading to variations in its applications and reactivity.
The uniqueness of 1,1,1,4,4,4-hexafluorobutane lies in its high degree of fluorination and the resulting stability and inertness, making it suitable for specialized industrial applications where other compounds might not perform as well.
属性
IUPAC Name |
1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6/c5-3(6,7)1-2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIGIYYQHHRBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074942 | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-59-0 | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,1,1,4,4,4-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,4,4,4-Hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
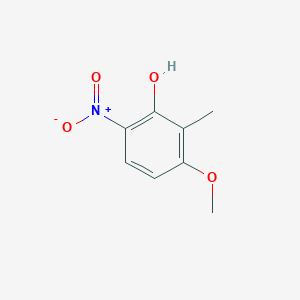
![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)
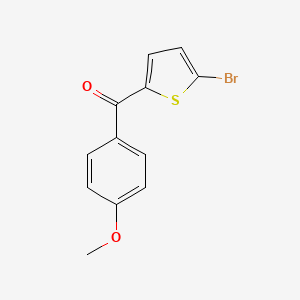

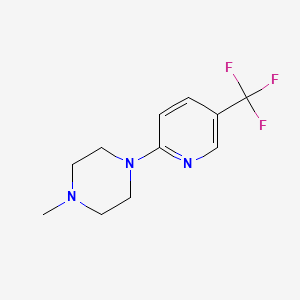
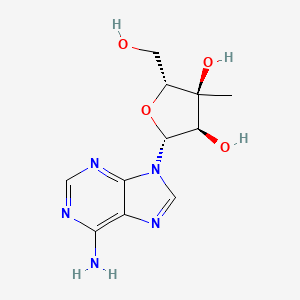

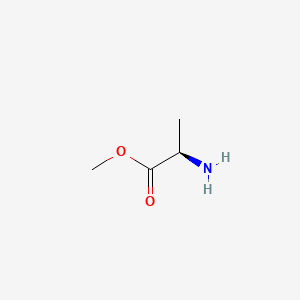
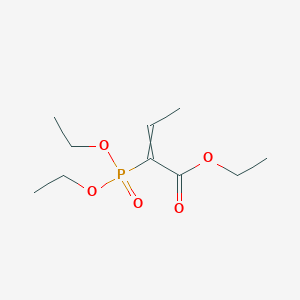
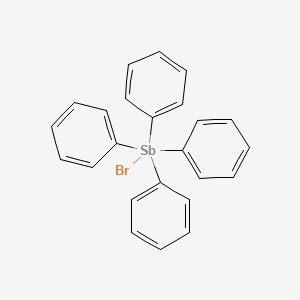
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B1607172.png)
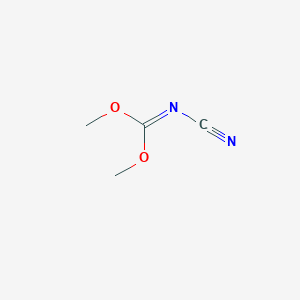
![2-[Hydroxy(diphenyl)methyl]butanenitrile](/img/structure/B1607176.png)
